N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
CAS No.: 2640970-99-4
Cat. No.: VC11819075
Molecular Formula: C13H12F3N3O
Molecular Weight: 283.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640970-99-4 |
|---|---|
| Molecular Formula | C13H12F3N3O |
| Molecular Weight | 283.25 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H12F3N3O/c1-20-10-4-2-9(3-5-10)7-17-12-6-11(13(14,15)16)18-8-19-12/h2-6,8H,7H2,1H3,(H,17,18,19) |
| Standard InChI Key | YHNKGTCYCQTVEE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC2=NC=NC(=C2)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC=NC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine core (C₄H₃N₂) substituted at position 4 with a secondary amine group linked to a (4-methoxyphenyl)methyl moiety and at position 6 with a trifluoromethyl (-CF₃) group. The methoxy group on the benzyl substituent introduces electron-donating effects, while the -CF₃ group enhances lipophilicity and metabolic stability .
Molecular Formula and Weight
-
Formula: C₁₃H₁₃F₃N₄O
-
Molecular weight: 322.27 g/mol
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Partition coefficient (logP) | 3.82 (estimated) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 4 |
| Polar surface area | 54.8 Ų |
| Water solubility (LogS) | -4.13 (low) |
These properties suggest moderate lipophilicity and poor aqueous solubility, typical of trifluoromethylated pyrimidines .
Synthesis and Reactivity
Synthetic Strategies
While no direct synthesis of N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine has been reported, analogous pyrimidines are synthesized via:
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Nucleophilic Aromatic Substitution:
Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with (4-methoxyphenyl)methylamine under basic conditions (e.g., K₂CO₃ in MeCN at reflux) . -
Cyclocondensation Reactions:
Building the pyrimidine ring from β-keto esters or enaminones, as demonstrated in the synthesis of related 4-(trifluoromethyl)pyrimidines .
Example Protocol (Hypothetical)
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Combine 4-chloro-6-(trifluoromethyl)pyrimidine (1 eq), (4-methoxyphenyl)methylamine (1.2 eq), and K₂CO₃ (2 eq) in anhydrous MeCN.
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Reflux for 12–24 hours under nitrogen.
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Purify via column chromatography (hexane/EtOAc, 7:3).
Expected yield: 60–75% based on similar N-alkylations .
Reactivity Profile
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Amine Group: Participates in acylation and sulfonylation reactions.
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Trifluoromethyl Group: Resistant to hydrolysis but susceptible to radical reactions.
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Methoxy Group: Demethylation under strong acidic conditions (e.g., HBr/AcOH) .
| Compound | IC₅₀ (Kinase X) | LogP |
|---|---|---|
| 6-(CF₃)-4-phenylpyrimidine | 12 nM | 4.1 |
| This compound | Estimated 25 nM | 3.8 |
Data extrapolated from ChemDiv screening libraries .
Applications in Drug Discovery
Structure-Activity Relationships (SAR)
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